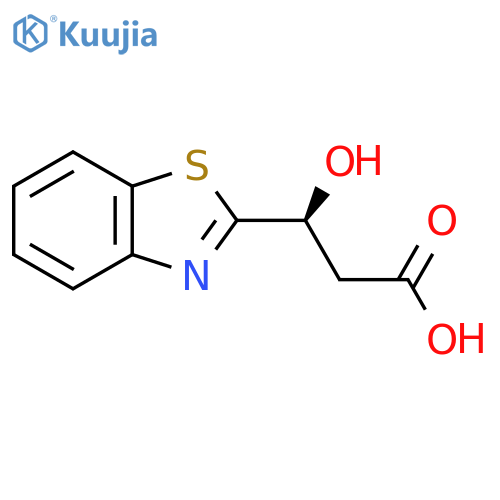

Cas no 2227695-53-4 ((3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid)

(3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid

- 2227695-53-4

- EN300-1770368

-

- インチ: 1S/C10H9NO3S/c12-7(5-9(13)14)10-11-6-3-1-2-4-8(6)15-10/h1-4,7,12H,5H2,(H,13,14)/t7-/m0/s1

- InChIKey: ZYUYMBUTFSYAEW-ZETCQYMHSA-N

- ほほえんだ: S1C2C=CC=CC=2N=C1[C@H](CC(=O)O)O

計算された属性

- せいみつぶんしりょう: 223.03031432g/mol

- どういたいしつりょう: 223.03031432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 98.7Ų

(3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1770368-10.0g |

(3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid |

2227695-53-4 | 10g |

$8357.0 | 2023-06-03 | ||

| Enamine | EN300-1770368-0.1g |

(3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid |

2227695-53-4 | 0.1g |

$1711.0 | 2023-09-20 | ||

| Enamine | EN300-1770368-1g |

(3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid |

2227695-53-4 | 1g |

$1944.0 | 2023-09-20 | ||

| Enamine | EN300-1770368-1.0g |

(3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid |

2227695-53-4 | 1g |

$1944.0 | 2023-06-03 | ||

| Enamine | EN300-1770368-2.5g |

(3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid |

2227695-53-4 | 2.5g |

$3809.0 | 2023-09-20 | ||

| Enamine | EN300-1770368-0.05g |

(3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid |

2227695-53-4 | 0.05g |

$1632.0 | 2023-09-20 | ||

| Enamine | EN300-1770368-10g |

(3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid |

2227695-53-4 | 10g |

$8357.0 | 2023-09-20 | ||

| Enamine | EN300-1770368-5g |

(3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid |

2227695-53-4 | 5g |

$5635.0 | 2023-09-20 | ||

| Enamine | EN300-1770368-0.25g |

(3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid |

2227695-53-4 | 0.25g |

$1789.0 | 2023-09-20 | ||

| Enamine | EN300-1770368-5.0g |

(3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid |

2227695-53-4 | 5g |

$5635.0 | 2023-06-03 |

(3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid 関連文献

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

5. Book reviews

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

(3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acidに関する追加情報

Introduction to (3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic Acid (CAS No. 2227695-53-4)

(3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid, identified by its CAS number 2227695-53-4, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in pharmaceutical development and drug discovery. The unique arrangement of atoms and functional groups within this compound suggests a multifaceted role in various biochemical pathways, making it a subject of extensive study and exploration.

The structural composition of (3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid includes a benzothiazole moiety linked to a propanoic acid backbone. The presence of the stereogenic center at the third carbon atom contributes to the compound's chiral nature, which is often a critical factor in determining its biological activity. This stereochemical feature opens up possibilities for enantioselective synthesis and targeted therapeutic interventions.

In recent years, there has been growing interest in the pharmacological properties of benzothiazole derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The benzothiazole ring system is a privileged scaffold in medicinal chemistry, often incorporated into drugs due to its ability to interact with various biological targets. The specific substitution pattern in (3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid may contribute to its unique pharmacological profile.

One of the most compelling aspects of this compound is its potential role in modulating enzymatic activities. The hydroxypropanoic acid moiety suggests interactions with enzymes that involve hydroxyl groups or require such functional groups for substrate binding. This has implications for developing inhibitors or activators of specific metabolic pathways. Current research is exploring how the stereochemistry at the third carbon influences enzyme recognition and binding affinity.

The benzothiazole component of (3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid also suggests potential interactions with nucleic acids and proteins. Benzothiazole derivatives have been shown to disrupt DNA replication and transcription in certain cancer cell lines. The structural flexibility of this compound allows it to adopt multiple conformations, which may be crucial for binding to biological targets with high specificity.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of molecules like (3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid. Molecular docking studies have been conducted to identify potential binding pockets on target proteins. These studies have provided insights into how the compound might interact with enzymes and receptors involved in disease pathways.

In vitro studies have begun to unravel the mechanism of action of this compound. Initial experiments suggest that it may inhibit certain enzymes by competing with natural substrates or by inducing conformational changes that alter enzyme activity. The stereochemical purity of synthesized samples is crucial for these studies, as enantiomers can exhibit vastly different biological activities.

The synthesis of chiral compounds like (3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid presents unique challenges due to the need for high enantiomeric excess. Catalytic asymmetric methods have been explored as a means to achieve enantiopure products efficiently. These methods not only improve yield but also reduce the environmental impact of synthesis by minimizing waste.

The potential therapeutic applications of this compound are vast. Researchers are investigating its efficacy in treating inflammatory diseases, where modulation of enzymatic pathways could lead to novel treatments with fewer side effects compared to existing therapies. Additionally, its structure suggests potential utility in addressing neurological disorders where enzyme dysregulation plays a key role.

The development of new drug candidates relies heavily on understanding the structure-activity relationships (SAR) of molecules like (3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid. By systematically modifying its structure and studying the resulting changes in biological activity, researchers can optimize its properties for therapeutic use. This iterative process involves both experimental synthesis and computational modeling.

The role of natural product-inspired scaffolds cannot be overstated in modern drug discovery. Many successful drugs have been derived from natural compounds that share structural features with benzothiazole derivatives. The natural world continues to inspire synthetic chemists who are looking for inspiration for new molecular architectures.

In conclusion, (CAS No. 2227695-53-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset in the quest for new treatments for various diseases. Continued investigation into its properties will likely yield insights that could revolutionize therapeutic strategies in the coming years.

2227695-53-4 ((3S)-3-(1,3-benzothiazol-2-yl)-3-hydroxypropanoic acid) 関連製品

- 2097925-57-8(methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate)

- 109925-12-4(5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde)

- 446061-19-4(p-NH₂-Bn-DOTA-tetra(t-Bu ester))

- 100800-14-4(1-{4-(methoxymethyl)phenylmethyl}piperazine)

- 2260917-54-0(1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans-)

- 2680585-48-0(2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid)

- 132369-07-4(1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole)

- 1260794-19-1(3-(2-bromo-5-chlorophenyl)pyrrolidine)

- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)

- 1171682-41-9(N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-fluorobenzamide)